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molecular formula C9H7BrO4 B1524791 4-Bromo-2-(carboxymethyl)benzoic acid CAS No. 943749-63-1

4-Bromo-2-(carboxymethyl)benzoic acid

Cat. No. B1524791
M. Wt: 259.05 g/mol
InChI Key: WDKVNGVXRHWUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012979B2

Procedure details

A solution of 5-bromo-1-indanone (25 g) and diethyl oxalate (27.7 g) in toluene (500 mL) was added to a suspension of sodium methoxide (13.1 g) in toluene (50 mL) at 0° C. The mixture was warmed to room temperature and stirred for 90 minutes. The solvent was removed and the residue suspended in methanol (800 mL). Potassium hydroxide (53.1 g) was added portionwise keeping the temp below 50° C. Hydrogen peroxide solution (30% w/w, 135 mL) was then added keeping the temperature below 64° C., the reaction mixture was then stirred at room temperature for 17 hours. Sodium sulfite (5% aqueous solution) was added and the reaction stirred for 30 minutes. The reaction mixture was filtered and the filtrate was reduced to half volume then washed with 2-methoxy-2-methyl-propane. The aqueous layer was then acidified with hydrochloric acid and extracted into ethyl acetate. The organic phase was dried, filtered and evaporated then triturated with diethyl ether to yield sub-title compound (9.0 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])CC2.[C:12]([O:19]CC)(=[O:18])[C:13](OCC)=O.C[O-:23].[Na+]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([C:7]([OH:11])=[O:23])=[C:4]([CH2:13][C:12]([OH:19])=[O:18])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Name
Quantity
27.7 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
sodium methoxide
Quantity
13.1 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
Potassium hydroxide (53.1 g) was added portionwise
CUSTOM
Type
CUSTOM
Details
the temp below 50° C
ADDITION
Type
ADDITION
Details
Hydrogen peroxide solution (30% w/w, 135 mL) was then added
CUSTOM
Type
CUSTOM
Details
the temperature below 64° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was then stirred at room temperature for 17 hours
Duration
17 h
ADDITION
Type
ADDITION
Details
Sodium sulfite (5% aqueous solution) was added
STIRRING
Type
STIRRING
Details
the reaction stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
then washed with 2-methoxy-2-methyl-propane
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
then triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 29.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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